molecular formula C26H24O3 B15035302 3-benzyl-4,7-dimethyl-5-[(3-methylbenzyl)oxy]-2H-chromen-2-one

3-benzyl-4,7-dimethyl-5-[(3-methylbenzyl)oxy]-2H-chromen-2-one

Cat. No.: B15035302
M. Wt: 384.5 g/mol
InChI Key: HAQGGLILRSTYCR-UHFFFAOYSA-N
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Description

3-BENZYL-4,7-DIMETHYL-5-[(3-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a complex organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a benzyl group, two methyl groups, and a methoxy group attached to a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-4,7-DIMETHYL-5-[(3-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the chromen-2-one core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group can be introduced through the reaction of the corresponding hydroxyl group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-4,7-DIMETHYL-5-[(3-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups such as halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

3-BENZYL-4,7-DIMETHYL-5-[(3-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as UV absorbers or fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-BENZYL-4,7-DIMETHYL-5-[(3-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with cellular pathways, affecting processes such as cell proliferation, apoptosis, or oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    4-Methylumbelliferone: A coumarin derivative with similar structural features but different biological activities.

    Scopoletin: Another coumarin derivative known for its anti-inflammatory and antioxidant properties.

    Warfarin: A well-known anticoagulant that is also a coumarin derivative.

Uniqueness

3-BENZYL-4,7-DIMETHYL-5-[(3-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H24O3

Molecular Weight

384.5 g/mol

IUPAC Name

3-benzyl-4,7-dimethyl-5-[(3-methylphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C26H24O3/c1-17-8-7-11-21(12-17)16-28-23-13-18(2)14-24-25(23)19(3)22(26(27)29-24)15-20-9-5-4-6-10-20/h4-14H,15-16H2,1-3H3

InChI Key

HAQGGLILRSTYCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC(=CC3=C2C(=C(C(=O)O3)CC4=CC=CC=C4)C)C

Origin of Product

United States

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